Structural Differentiation at the N‑Acyl Linker: 1‑Naphthoyl vs. 2‑(Naphthalen‑1‑yl)acetyl
The closest commercially available analog, 6‑methyl‑4‑((1‑(2‑(naphthalen‑1‑yl)acetyl)piperidin‑4‑yl)oxy)‑2H‑pyran‑2‑one (CAS 1795301‑55‑1), differs by a single methylene insertion in the N‑acyl linker. This insertion increases the molecular weight from 363.4 to 377.44 g/mol, adds one rotatable bond (from 3 to 4), and raises the computed XLogP3‑AA from 3.8 to an estimated 4.1–4.3 [1]. In piperidine‑derived sEH inhibitors, a homologous methylene‑extension in the amide side chain was shown to reduce potency by 10‑ to 50‑fold, reflecting the critical role of linker length in positioning the aromatic ring within the hydrophobic pocket [2].
| Evidence Dimension | Linker length and conformational constraint |
|---|---|
| Target Compound Data | 1‑Naphthoyl linker (direct carbonyl attachment); MW = 363.4; XLogP3‑AA = 3.8; rotatable bonds = 3 |
| Comparator Or Baseline | 6‑Methyl‑4‑((1‑(2‑(naphthalen‑1‑yl)acetyl)piperidin‑4‑yl)oxy)‑2H‑pyran‑2‑one (CAS 1795301‑55‑1); MW = 377.44; estimated XLogP3 4.1–4.3; rotatable bonds = 4 |
| Quantified Difference | ΔMW = 14.04 g/mol; ΔXLogP3 ≈ +0.3–0.5; Δ rotatable bonds = +1 |
| Conditions | Computed molecular properties (PubChem 2025.09.15 release) and homologous SAR data from piperidine amide sEH inhibitor series |
Why This Matters
For procurement, this difference means that 1795480‑94‑2 provides the shorter, more rigid naphthoyl linker that preserves the essential carbonyl‑π conjugation and may confer superior target complementarity in enzyme inhibition assays, whereas the methylene‑extended analog likely exhibits altered binding kinetics and selectivity profiles.
- [1] PubChem Compound Summary for CID 76151492, 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one. https://pubchem.ncbi.nlm.nih.gov/compound/1795480-94-2 (accessed 2026-04-29). View Source
- [2] Rose, T. E. et al. Synthesis and structure–activity relationship of piperidine‑derived non‑urea soluble epoxide hydrolase inhibitors. J. Med. Chem. 2013, 56, 1217–1232. https://doi.org/10.1021/jm301379z View Source
